The compound is classified under organic compounds and specifically as a derivative of 2,1,3-benzoxadiazole. It is often utilized in research settings due to its fluorescent properties and potential biological activities. The source of this compound can be traced back to synthetic methodologies developed for creating nitrobenzoxadiazole derivatives, which have been extensively studied for their interactions with biological systems.
The synthesis of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid typically involves the following steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product.
The molecular structure of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid features:
The three-dimensional arrangement and electronic distribution within this molecule play a crucial role in its biological activity and interaction with enzymes.
[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid participates in various chemical reactions:
These reactions highlight its utility in both synthetic organic chemistry and biological applications.
The mechanism of action for [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid primarily involves:
[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid possesses several notable physical and chemical properties:
These properties dictate its handling and application in laboratory settings.
The applications of [(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid are diverse:
Research continues to explore its full potential across various scientific disciplines, particularly in pharmacology and biochemistry.
The synthesis of [(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid (CAS RN 18333-81-8) exploits the inherent electronic asymmetry of the benzoxadiazole nucleus to achieve high regioselectivity. The 4-position of the 7-nitro-2,1,3-benzoxadiazole (NBD) system is uniquely activated toward nucleophilic aromatic substitution due to the combined electron-withdrawing effects of the nitro group and the fused heterocyclic system. This allows predictable displacement of leaving groups (typically fluorine or chlorine at C-4) by sulfur nucleophiles [2] [3].
The primary synthetic route involves reacting 4-chloro-7-nitrobenzofurazan with thioglycolic acid under controlled alkaline conditions. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion attacks the electron-deficient C-4 position. The reaction typically employs mild bases like potassium carbonate or triethylamine in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at temperatures between 0°C and 25°C to prevent by-product formation [3] [7]. Critical parameter optimization includes:
Table 1: Synthetic Parameters and Yields for NBD-Thioacetate Conjugates
Thiol Component | Base | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Thioglycolic acid | K₂CO₃ | DMF | 0-5 | 3 | 85 |
Thioglycolic acid | TEA | CH₃CN | 25 | 1.5 | 92 |
3-Mercaptopropionic acid | NaHCO₃ | Acetone | 10 | 4 | 78 |
Structural confirmation relies on spectroscopic fingerprinting: The characteristic IR absorption at 1710-1690 cm⁻¹ confirms the carboxylic acid C=O stretch, while the ¹H-NMR spectrum displays a distinctive singlet at δ 3.85 ppm for the methylene protons (–SCH₂CO₂H) and a complex multiplet for the aromatic protons between δ 8.45-8.60 ppm. Mass spectrometry consistently shows the [M+H]+ ion at m/z 256.0 [3] [7].
The (–SCH₂CO₂H) linker in [(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid serves as a critical structural determinant for target engagement and pharmacological properties. Research on structurally related NBD derivatives (e.g., NBDHEX) demonstrates that minor modifications to the linker region significantly impact enzyme inhibition potency, cellular uptake, and solubility profiles [1] [2].
Key linker optimization strategies include:
Length variation: Compared to NBDHEX's six-carbon chain, the two-atom spacer (–CH₂–S–CH₂–) in our target compound provides reduced conformational flexibility but enhanced electronic coupling between the NBD electrophile and the carboxylate group. This shorter linkage favors interactions with the hydrophobic H-site of glutathione transferases (GSTs), particularly GST P1-1, where space constraints limit longer linkers [1] [2].
Terminal group modification: While the acetic acid terminus offers opportunities for prodrug design (Section 1.3), its replacement with hydroxyl groups (as in NBDHEX derivatives) demonstrates improved water solubility (up to 5-fold increases). However, this gain comes with trade-offs in membrane permeability due to increased polarity [1]. Hybrid approaches incorporating both carboxyl and hydroxyl functionalities in extended linkers show promise – derivative 4n (containing a hydroxyhexylthio linker) exhibited superior selectivity toward GST P1-1 and GST M2-2 while maintaining nanomolar cytotoxicity in osteosarcoma models [1].
Stereoelectronic tuning: Introduction of α-branching near the sulfur atom (e.g., methyl substitution) creates steric hindrance that modulates the sigma complex stability formed between the NBD core and glutathione in the GST active site. This complex's stability directly correlates with sustained enzyme inhibition [2]. Computational docking reveals that the acetic acid linker positions the carboxylate group near Arg13 and Lys44 in GST P1-1, enabling salt bridge formation absent in longer chain analogs [2].
Table 2: Comparative Bioactivity of NBD Derivatives with Variable Linkers
Compound | Linker Structure | GST P1-1 IC₅₀ (μM) | Aqueous Solubility (μg/mL) | Cytotoxicity (143b cells IC₅₀, μM) |
---|---|---|---|---|
NBDHEX | –S(CH₂)₆OH | 0.32 | 18.7 | 2.1 |
Target Compound | –SCH₂CO₂H | 0.87 | 42.3 | 8.5 |
Derivative 4n | –S(CH₂)₆OH | 0.11 | 102.5 | 0.9 |
Methylated Analog | –SCH(CH₃)CO₂H | 1.25 | 38.9 | 12.7 |
The carboxylic acid group in [(7-nitro-2,1,3-benzoxadiazol-4-yl)thio]acetic acid presents a versatile handle for prodrug derivatization aimed at overcoming pharmacokinetic limitations. Strategic modifications focus on enhancing cell membrane permeability and reducing systemic clearance while maintaining the compound's GST-targeting capability. Two primary approaches dominate this optimization space:
Esterification Strategies: Conversion to ethyl esters (using DCC/DMAP-mediated coupling) or pivaloyloxymethyl (POM) esters significantly increases lipophilicity (log P increases by 1.5-2.2 units). This enhances passive diffusion across cellular membranes. The esters serve as bioreversible prodrugs, undergoing hydrolysis by intracellular carboxylesterases to regenerate the active acid. In vivo studies of analogous NBD prodrugs demonstrate 3-5 fold increases in tumor accumulation compared to carboxylate forms, validated through LC-MS quantification of tissue extracts [1] [7].
Amide Conjugation: Coupling the carboxylate to amino acid esters or oligopeptides (via EDC/HOBt activation) creates substrates for tumor-associated proteases. For example, conjugation to γ-glutamyl residues exploits the overexpression of γ-glutamyl transpeptidase on cancer cell membranes. Upon enzymatic cleavage, these conjugates release the active drug locally, enhancing tumor selectivity while minimizing off-target effects. Glycine amide derivatives show particularly favorable release kinetics, with >80% conversion to parent acid within 4 hours when incubated with tumor homogenates [6] [10].
Table 3: Prodrug Derivatives and Their Activation Properties
Prodrug Type | Synthetic Method | log P | Plasma Half-life (h) | Activation Enzyme | Intracellular Activation Rate (%/h) |
---|---|---|---|---|---|
Ethyl ester | DCC/DMAP, EtOH | 1.82 | 0.75 | Carboxylesterase | 85 |
POM ester | Alkylation, K₂CO₃ | 0.95 | 1.2 | Esterase | 92 |
Glycinamide | EDC/HOBt, Gly-NH₂ | -0.37 | 2.8 | Peptidase | 78 |
γ-Glutamylamide | EDC/HOBt, Glu(OtBu)-OH | -1.85 | 1.5 | γ-Glutamyl transferase | 95 |
Recent innovations include pH-sensitive linkers that exploit the acidic tumor microenvironment. Conjugating the carboxylate to 2,3-dimethylmaleic anhydride creates an acid-labile amide bond that undergoes selective hydrolysis at pH <6.8. This strategy achieves tumor-selective drug release while maintaining plasma stability (t₁/₂ >12 hours at pH 7.4) [7]. Molecular modeling confirms that these prodrug modifications do not obstruct the NBD core's interaction with the GST active site – the benzoxadiazole ring maintains its orientation within the hydrophobic H-site during the "lock-and-key" binding sequence essential for suicide inhibition [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8